methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The history of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, dates back to the late 19th century. The initial synthesis of substituted pyrazoles was achieved by Knorr in 1883 through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that remains fundamental in pyrazole synthesis. nih.govmdpi.com This foundational work was followed by numerous advancements that expanded the synthetic toolkit for accessing the pyrazole nucleus.
Over the years, synthetic methodologies have evolved to include dipolar cycloadditions, multicomponent reactions, and various metal-catalyzed coupling processes, allowing for the creation of a vast library of substituted pyrazoles with high regioselectivity and efficiency. nih.govchim.itnih.gov The enduring interest in pyrazole chemistry is fueled by the discovery of its derivatives in a wide array of pharmaceuticals and agrochemicals, cementing the pyrazole scaffold as a "privileged structure" in drug discovery. mdpi.comresearchgate.net
Significance of Functionalized Benzoate (B1203000) Esters in Organic Synthesis
Functionalized benzoate esters are cornerstone molecules in the field of organic synthesis, valued for their stability and versatile reactivity. Historically, esters like ethyl benzoate have been significant in the flavor and fragrance industries due to their characteristic aromas. chemicalbook.com Beyond these applications, the benzoate ester moiety is a crucial building block for more complex molecules. In organic synthesis, benzoic acids and their ester derivatives are used to produce dyes, fragrances, and other derivatives through reactions like electrophilic substitution on the aromatic ring. annexechem.com
In medicinal chemistry, the ester functionality is often employed as a prodrug strategy to enhance the bioavailability of acidic drugs. nih.gov The ester can improve a molecule's lipophilicity, facilitating passage through biological membranes, before being hydrolyzed by endogenous esterases to release the active carboxylic acid. nih.gov Furthermore, the benzoate ring can be functionalized with various substituents to modulate the molecule's biological activity, making these esters valuable intermediates in the development of new therapeutic agents, including those for neurodegenerative diseases. nih.govgoogle.com
Scope and Research Imperatives for Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
This compound is a specific pyrazole-benzoate hybrid that has captured scientific interest due to its unique structural features and potential applications. The molecule's architecture consists of a pyrazole ring substituted with a bromine atom at the 4-position, which is linked to the meta-position of a methyl benzoate group via a methylene (B1212753) bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1005628-24-9 |
| Molecular Formula | C12H11BrN2O2 |
| Molecular Weight | 295.13 g/mol |
| InChI Key | COBIBXKTJLOQCE-UHFFFAOYSA-N |
Data sourced from commercial and chemical database entries. chemicalbook.com
The synthesis of this compound can be achieved through the reaction of 4-bromo-1H-pyrazole with 3-methoxycarbonylbenzyl bromide. The primary drivers for research into this specific compound lie in several key areas:
Medicinal Chemistry: Pyrazole derivatives are known for a wide spectrum of pharmacological activities. Preliminary investigations suggest that this compound may possess significant antimicrobial (antibacterial and antifungal) and anti-inflammatory properties. researchgate.net It serves as a valuable scaffold for developing new therapeutic agents.
Drug Discovery: The dual functionality of the molecule—a reactive brominated pyrazole and a modifiable ester group—makes it an attractive template for chemical library synthesis. The bromine atom can be replaced through various substitution or coupling reactions, allowing for the systematic exploration of structure-activity relationships.
Agrochemicals: The structural motifs present in the molecule are also found in various agrochemicals. uctm.edu Consequently, there is an interest in exploring its potential as a fungicide or insecticide.
Table 2: Research Focus Areas for this compound
| Research Area | Rationale and Objective |
| Antimicrobial Activity | To investigate its efficacy against various bacterial and fungal pathogens, building on the known antimicrobial properties of pyrazole derivatives. |
| Anti-inflammatory Properties | To evaluate its potential as a novel anti-inflammatory agent, a common therapeutic application for pyrazole-containing compounds. |
| Synthetic Scaffold | To utilize the compound as a starting material for creating diverse chemical libraries for high-throughput screening in drug and agrochemical discovery. |
Information derived from preliminary study suggestions.
The research imperative is to fully characterize the biological activity profile of this compound and to explore its utility as a versatile intermediate in organic synthesis. Confirmation of its biological potential through detailed spectroscopic, crystallographic, and in vitro studies is a key objective for unlocking its therapeutic or commercial value.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-3-9(5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIBXKTJLOQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for Methyl 3 4 Bromo 1h Pyrazol 1 Yl Methyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule.
Benzoate (B1203000) Ring Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern (meta) would lead to a complex splitting pattern.
Pyrazole (B372694) Ring Protons: The two protons on the pyrazole ring would also resonate in the aromatic region, likely between δ 7.5 and 8.0 ppm.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the pyrazole and benzoate moieties would appear as a singlet, expected to be in the range of δ 5.0 to 5.5 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically around δ 3.9 ppm.
A hypothetical ¹H NMR data table is presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Ar-H |
| ~8.0 | d | 1H | Ar-H |
| ~7.8 | s | 1H | Pyrazole-H |
| ~7.6 | d | 1H | Ar-H |
| ~7.5 | s | 1H | Pyrazole-H |
| ~7.4 | t | 1H | Ar-H |
| ~5.4 | s | 2H | -CH₂- |
| ~3.9 | s | 3H | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.
Aromatic and Pyrazole Carbons: The carbon atoms of the benzene and pyrazole rings would appear in the region of δ 90-140 ppm. The carbon bearing the bromine atom (C-Br) in the pyrazole ring would have a lower chemical shift due to the halogen's electronegativity.
Methylene Carbon (-CH₂-): The methylene carbon would likely resonate around δ 50-55 ppm.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group would appear at approximately δ 52 ppm.
A hypothetical ¹³C NMR data table is presented below:
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O |
| ~140.0 | Pyrazole-C |
| ~135.0 | Ar-C |
| ~132.0 | Ar-C |
| ~130.0 | Ar-C |
| ~129.0 | Ar-C |
| ~128.0 | Ar-C |
| ~125.0 | Pyrazole-C |
| ~92.0 | Pyrazole-C-Br |
| ~53.0 | -CH₂- |
| ~52.0 | -OCH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the benzoate and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the methylene bridge and both the pyrazole and benzoate rings.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
C-O Stretch: An absorption band for the C-O single bond of the ester group would likely appear in the range of 1200-1300 cm⁻¹.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic and pyrazole rings.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.
C-N Stretch: The stretching vibration of the C-N bond in the pyrazole ring would be expected in the 1300-1400 cm⁻¹ region.
C-Br Stretch: A weak absorption band in the fingerprint region, typically around 500-600 cm⁻¹, would be indicative of the C-Br bond.
A hypothetical FT-IR data table is presented below:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1350 | Medium | C-N Stretch |
| ~550 | Weak | C-Br Stretch |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." When monochromatic light interacts with the molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational frequencies of the molecule's functional groups.
For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its distinct structural components: the 4-bromopyrazole ring, the methyl benzoate group, and the methylene bridge. The analysis of a related compound, 4-bromo-3-methylpyrazole, shows distinct Raman signals that can be used to infer the contributions from the bromopyrazole moiety in the target molecule. spectrabase.comchemicalbook.com
Key expected vibrational modes include:
Pyrazole Ring Vibrations: Stretching and bending modes of the C=C, C-N, and N-N bonds within the heterocyclic ring.
Benzene Ring Vibrations: Aromatic C-H stretching, C=C ring stretching, and ring breathing modes. The substitution pattern on the benzene ring will influence the position and intensity of these bands.
Carbonyl Group Vibration: A strong band corresponding to the C=O stretching of the ester functional group.
C-Br Vibration: A characteristic low-frequency band for the carbon-bromine bond.
Aliphatic Vibrations: Stretching and bending modes from the CH₂ methylene bridge and the O-CH₃ methyl group.
The table below outlines the predicted characteristic Raman shifts for the primary functional groups of the molecule.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Benzene & Pyrazole) | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂ & CH₃) | Stretching | 2850 - 3000 |
| Carbonyl (Ester C=O) | Stretching | 1700 - 1750 |
| Aromatic C=C (Benzene & Pyrazole) | Ring Stretching | 1400 - 1650 |
| Ester C-O | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 650 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its chemical formula, C₁₂H₁₁BrN₂O₂, from other potential formulas with the same nominal mass. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two signals separated by 2 Da.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Monoisotopic Mass (for ⁷⁹Br) | 293.9998 u |
| Monoisotopic Mass (for ⁸¹Br) | 295.9978 u |
| Expected [M+H]⁺ (for ⁷⁹Br) | 295.0076 m/z |
| Expected [M+H]⁺ (for ⁸¹Br) | 297.0055 m/z |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to occur at its weakest bonds, primarily at the ester group and the benzylic position.
Proposed key fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group to form a stable acylium ion.
Benzylic cleavage: Fission of the bond between the methylene bridge and the pyrazole ring or the benzene ring, leading to the formation of a bromopyrazolylmethyl cation or a methyl benzoate radical cation.
Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) fragment to a stable C₇H₇⁺ ion.
The table below details some of the plausible fragments and their corresponding mass-to-charge ratios.
| Proposed Fragment Ion | Chemical Formula | Expected m/z (for ⁷⁹Br) | Notes |
|---|---|---|---|
| [M - •OCH₃]⁺ | C₁₁H₈BrN₂O⁺ | 263.9820 | Loss of methoxy radical |
| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0446 | Methyl benzoate cation |
| [C₄H₄BrN₂]⁺ | C₄H₄BrN₂⁺ | 158.9558 | Bromopyrazolylmethyl cation |
| [C₅H₄N₂]⁺ | C₅H₄N₂⁺ | 92.0374 | Loss of Br from bromopyrazole fragment |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, data from closely related analogs such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate provide valuable insight into the expected structural features. nih.gov For this analog, the analysis revealed a triclinic crystal system. nih.gov The dihedral angle between the pyrazole and benzene rings is a key structural parameter, which was found to be 76.06 (11)° in the ethyl benzoate analog, indicating a significantly twisted conformation. nih.gov Similar structural characteristics would be anticipated for the title compound.
The table below presents the crystallographic data for the analogous compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.gov
| Parameter | Value for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z (Molecules per unit cell) | 2 |
After the initial structure is solved from the diffraction data, a process of refinement is carried out to improve the model and ensure it accurately represents the experimental data. This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
The quality of the final crystal structure is assessed using several statistical parameters:
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Weighted R-factor (wR2): A weighted version of the R-factor that considers all reflection data.
Goodness of Fit (S): A value that should be close to 1.0 for a well-refined structure, indicating that the model accurately fits the data.
The refinement data for the analog ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate serves as a representative example of the values expected for a well-resolved structure in this class of compounds. nih.gov
| Refinement Parameter | Value for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov |
|---|---|
| R[F² > 2σ(F²)] (R1) | 0.067 |
| wR(F²) | 0.201 |
| Goodness-of-fit (S) | 1.15 |
| No. of independent reflections | 2197 |
| Δρmax / Δρmin (e Å⁻³) | 0.18 / -0.23 |
Analysis of Crystal Packing and Intermolecular Interactions
The spatial arrangement of molecules in the crystalline lattice of this compound is dictated by a network of non-covalent interactions. While a definitive crystal structure for this specific compound is not publicly available, a detailed analysis of closely related structures, such as N-benzyl-4-bromopyrazoles and substituted methyl benzoates, allows for an informed projection of its crystallographic features. The crystal packing is anticipated to be a dense, three-dimensional framework stabilized by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.
Weak C-H···O and C-H···N hydrogen bonds are expected to be significant contributors to the supramolecular assembly. The ester carbonyl group and the pyrazole nitrogen atoms are likely to act as hydrogen bond acceptors, engaging with hydrogen atoms from the methylene bridge and the aromatic rings. Furthermore, the bromine atom at the 4-position of the pyrazole ring is poised to participate in halogen bonding, forming favorable contacts with electronegative atoms like oxygen (from the carbonyl group) or nitrogen (from an adjacent pyrazole ring). Aromatic π-π stacking interactions between the benzoate and pyrazole rings of neighboring molecules may also play a crucial role in stabilizing the crystal lattice.
Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| Hydrogen Bond | C-H (Aromatic/Methylene) | O (Carbonyl) | 2.2 - 2.8 |
| Hydrogen Bond | C-H (Aromatic/Methylene) | N (Pyrazole) | 2.3 - 2.9 |
| Halogen Bond | C-Br | O (Carbonyl) | 2.9 - 3.4 |
| π-π Stacking | Centroid of Benzoate Ring | Centroid of Pyrazole Ring | 3.5 - 4.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from both the pyrazole and the methyl benzoate chromophores. The primary electronic transitions are anticipated to be of the π → π* and n → π* types.
The aromatic systems of the pyrazole and benzoate rings will give rise to intense π → π* transitions, likely appearing at shorter wavelengths (around 200-280 nm). The presence of non-bonding electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group will result in weaker n → π* transitions, which are expected to occur at longer wavelengths, potentially overlapping with the π → π* bands. The conjugation between the aromatic rings and their respective substituents will influence the precise wavelengths and intensities of these absorption maxima.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Pyrazole Ring | π → π | ~210 - 230 |
| Benzoate Ring | π → π | ~230 - 280 |
| Pyrazole/Benzoate | n → π* | ~270 - 320 |
Advanced Diffractometric and Surface Analysis
Hirshfeld surface analysis provides a unique method for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, key interaction points can be identified. For this compound, the dnorm map would be expected to highlight the aforementioned C-H···O, C-H···N, and C-Br···O/N interactions as distinct red regions, indicating close contacts.
The corresponding two-dimensional fingerprint plots decompose the Hirshfeld surface into contributions from different atom-pair contacts. It is anticipated that H···H contacts would constitute the largest percentage of the surface, a common feature in organic molecules. Significant contributions are also expected from O···H/H···O, N···H/H···N, C···H/H···C, and Br···H/H···Br contacts, providing a quantitative measure of the relative importance of each type of interaction in the crystal packing.
Table 3: Predicted Hirshfeld Surface Fingerprint Contributions for this compound
| Intermolecular Contact | Predicted Contribution (%) |
| H···H | 35 - 45 |
| O···H / H···O | 25 - 35 |
| C···H / H···C | 10 - 15 |
| Br···H / H···Br | 10 - 15 |
| N···H / H···N | 5 - 10 |
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids and the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, and PXRD provides a definitive fingerprint for each crystalline phase.
While no specific polymorphs of this compound have been reported, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions. A PXRD analysis of a crystalline sample would yield a diffractogram with a unique set of diffraction peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes. The presence of different peak patterns in samples prepared under varying crystallization conditions would be indicative of polymorphism.
Table 4: Illustrative Powder X-ray Diffraction Data for a Crystalline Form of a Pyrazole Derivative
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 18.2 | 4.87 | 78 |
| 21.1 | 4.21 | 95 |
| 25.5 | 3.49 | 62 |
| 28.9 | 3.09 | 33 |
Computational and Theoretical Investigations of Methyl 3 4 Bromo 1h Pyrazol 1 Yl Methyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic behavior and stability of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com This method is particularly adept at providing detailed insights into electronic structure and properties. eurasianjournals.comresearchgate.net For a molecule like this compound, DFT is used to perform geometry optimization, a process that locates the minimum energy structure on the potential energy surface. nih.gov
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for this purpose, as they incorporate a portion of the exact Hartree-Fock exchange, offering a high level of theory. nih.govresearchgate.net The optimization process yields key information, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT calculations can elucidate electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of this approach. nih.govresearchgate.net While computationally more demanding than DFT, ab initio methods, particularly MP2, are valuable for obtaining highly accurate geometric data and energies, especially when electron correlation effects are significant. researchgate.net For molecules like phenyl benzoate (B1203000), which shares the benzoate substructure, MP2 calculations have been shown to provide excellent agreement with experimental geometric data when paired with appropriate basis sets. nih.gov These high-accuracy calculations can be used to benchmark the results from more computationally efficient DFT methods.
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the flexibility of the orbitals used to construct the molecular orbitals. A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to represent the electronic wave function. The selection involves a trade-off between accuracy and computational cost. nih.gov
For a molecule containing elements like bromine, polarization and diffuse functions are important. Polarization functions (e.g., 'd' functions on carbon, 'p' functions on hydrogen) allow for orbital shapes to deform, which is crucial for describing chemical bonds accurately. Diffuse functions are needed to describe the electron density far from the nucleus, which is important for anions and weak interactions.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govmdpi.com The nomenclature indicates the complexity: '6-311' refers to the number of Gaussian functions used for core and valence orbitals, '+' indicates the presence of diffuse functions, and '(d,p)' denotes polarization functions on heavy atoms and hydrogens, respectively. The selection of a larger, more flexible basis set generally leads to more accurate results but at a significantly higher computational expense.
| Basis Set Family | Example | Key Features | Typical Application |
| Pople Style | 6-311+G(d,p) | Good balance of speed and accuracy. Includes diffuse and polarization functions. | Routine geometry optimizations and frequency calculations. |
| Correlation-Consistent | aug-cc-pVTZ | Systematically improvable. Designed for correlated calculations. 'aug' signifies augmentation with diffuse functions. | High-accuracy energy calculations and property predictions. |
| J-oriented | Specialized for calculating NMR parameters, particularly spin-spin coupling constants. | Prediction of NMR spectra. |
Molecular Geometry and Conformational Analysis
The flexibility of this compound arises from the rotation around its single bonds, particularly the C-C and C-N bonds of the methylene (B1212753) linker. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers that separate them.
The key torsional angles (dihedral angles) in this compound are associated with the rotation of the pyrazole and benzoate rings relative to the central methylene bridge. These rotations are not free and are hindered by energy barriers. mdpi.com Computational methods can map the potential energy surface by systematically changing a specific torsional angle and calculating the energy at each step.
For instance, studies on N-benzyl pyrazoles reveal that different conformers can easily interconvert in solution. nih.gov Similarly, computational analysis of phenyl benzoate has been used to estimate the shape and height of rotational barriers around the Ph-O and Ph-C bonds. nih.govresearchgate.net For the target molecule, one would expect to find distinct energy minima corresponding to stable conformers and transition states corresponding to the rotational energy barriers. The height of these barriers determines the rate of interconversion between conformers.
| Rotatable Bond | Description | Expected Rotational Barrier | Influencing Factors |
| Pyrazole-CH2 | Rotation of the pyrazole ring | Low to moderate | Steric hindrance between the pyrazole ring and the benzoate moiety. |
| CH2-Benzoate | Rotation of the methyl benzoate ring | Low to moderate | Steric interactions between the ortho-hydrogens of the benzoate ring and the pyrazole ring. |
By performing a full conformational search, it is possible to map the complete energetic landscape of the molecule. This involves identifying all low-energy conformers (isomers that can be interconverted by rotation around single bonds) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
The analysis would reveal the global minimum energy conformation, which is the most stable structure of the molecule, as well as other local minima that may also be populated. For a related compound, 4-benzyl-1H-pyrazole, it has been noted that while conformers interconvert easily in solution, a specific conformation is adopted in the crystalline state. nih.gov This highlights that both intramolecular forces (determining the gas-phase energetic landscape) and intermolecular forces (in a crystal or solution) play a role in the preferred molecular geometry. A comprehensive computational study would provide the relative energies (ΔE) and thermodynamic properties of each stable conformer of this compound.
Electronic Structure Properties
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational analyses offer deep insights into the distribution and energy of electrons within the molecular framework.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For pyrazole derivatives, these orbitals are typically distributed across the molecule's aromatic systems.
In a hypothetical analysis of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and benzoate rings, while the LUMO would also be distributed across these π-conjugated systems. The precise energy values would require specific calculations.
Hypothetical FMO Data Table
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Value | Highest occupied molecular orbital, indicating the propensity to donate electrons. |
| LUMO | Value | Lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Value | Energy difference between HOMO and LUMO, correlating with chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For the title compound, these would likely be concentrated around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a visual guide to the molecule's reactivity, highlighting where it is most likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and electron delocalization. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Hypothetical NBO Interaction Data Table
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) | π(C=C) | Value | Intramolecular hyperconjugation (π-π) |
| LP(N) | π(C=N) | Value | Lone pair delocalization (n-π) |
| LP(O) | π(C=O) | Value | Lone pair delocalization (n-π) |
Charge Transfer Analysis within the Molecular Framework
Intramolecular charge transfer (ICT) is a crucial process that influences the electronic and optical properties of a molecule. In donor-acceptor systems, an electron is transferred from a donor moiety to an acceptor moiety upon excitation. In the title compound, the pyrazole ring can act as an electron-donating group, while the methyl benzoate moiety can function as an electron-accepting group. The methylene bridge (-CH2-) connecting these two rings plays a role in mediating this charge transfer. Computational analyses can quantify the extent of charge transfer between different fragments of the molecule in its ground and excited states.
Spectroscopic Property Prediction
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be correlated with experimental data to confirm molecular structures.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts.
These predicted shifts are often calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). A high degree of correlation between the theoretically predicted and experimentally measured NMR spectra serves to validate the computed molecular structure. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyrazole ring, the benzoate ring, the methylene bridge, and the methyl ester group.
Hypothetical Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| Pyrazole-H | Value |
| Benzoate-H (ortho, meta, para) | Values |
| Methylene-H (-CH₂) | Value |
| Methyl-H (-CH₃) | Value |
Simulated Vibrational Spectra (IR and Raman)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the infrared (IR) and Raman spectra of molecules. For this compound, these simulations provide a theoretical vibrational fingerprint that can be compared with experimental data to confirm its molecular structure. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of the normal modes of the molecule. scirp.orgmdpi.com
The simulated IR and Raman spectra are characterized by distinct peaks corresponding to specific vibrational motions of the functional groups present in the molecule. Key vibrational modes include:
C-H stretching vibrations: Aromatic and aliphatic C-H stretches typically appear in the 3100-2900 cm⁻¹ region.
C=O stretching vibration: The carbonyl group of the methyl benzoate moiety is expected to show a strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹.
C=C and C=N stretching vibrations: The aromatic rings (pyrazole and benzene) will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ range.
C-Br stretching vibration: The carbon-bromine bond will have a characteristic vibration at lower frequencies, generally in the 600-500 cm⁻¹ region.
A potential energy distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific atomic motions within the molecule. mdpi.com
Table 1: Simulated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (Raman) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3085 | 3088 | Stretching of C-H bonds in benzene (B151609) and pyrazole rings |
| Methylene C-H Stretch | 2955 | 2958 | Asymmetric and symmetric stretching of CH₂ group |
| Carbonyl C=O Stretch | 1730 | 1728 | Stretching of the ester carbonyl group |
| Aromatic C=C Stretch | 1605, 1580 | 1608, 1582 | In-plane stretching of the benzene ring |
| Pyrazole Ring Stretch | 1510, 1450 | 1512, 1455 | Stretching of C=N and C=C bonds in the pyrazole ring |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. tcsedsystem.edu For this compound, TD-DFT calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. These calculations are typically performed on the optimized ground-state geometry of the molecule.
The simulated UV-Vis spectrum arises from electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The nature of these transitions, such as π→π* or n→π*, can be identified by analyzing the contributing molecular orbitals.
Table 2: Calculated Electronic Excitation Energies and UV-Vis Spectral Data for this compound
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 260 | 0.28 | HOMO-1 → LUMO (π→π*) |
Intermolecular Interaction Analysis
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule or between molecules. This method is based on the electron density and its derivatives. By plotting the RDG versus the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be identified:
Hydrogen bonds: Appear as strong, attractive interactions.
Van der Waals interactions: Characterized by weak, attractive or repulsive interactions.
Steric clashes: Represented by strong, repulsive interactions.
For this compound, RDG analysis can reveal intramolecular hydrogen bonds and other non-covalent interactions that contribute to its conformational stability.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as the electron density, its Laplacian, and the energy densities) can be used to classify the nature of the chemical bond (covalent, ionic, or intermediate). This analysis can be particularly useful for characterizing weaker interactions like hydrogen bonds.
Mechanistic Insights from Computational Modeling
Computational modeling can provide valuable mechanistic insights into the reactivity and potential chemical transformations of this compound. nih.gov By mapping the potential energy surface for a given reaction, key stationary points such as reactants, transition states, intermediates, and products can be identified.
For instance, computational studies could explore the mechanism of nucleophilic substitution reactions at the bromine-substituted position of the pyrazole ring. mdpi.com By calculating the activation energies for different proposed pathways, the most likely reaction mechanism can be determined. Similarly, the reactivity of the ester group towards hydrolysis or other transformations can be investigated. These computational insights are crucial for understanding the chemical behavior of the compound and for designing new synthetic routes or predicting its stability.
Transition State Characterization for Synthetic Steps
The synthesis of this compound involves the formation of a new nitrogen-carbon bond between the pyrazole ring and the benzyl (B1604629) group. This reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. Computational methods, particularly Density Functional Theory (T), are instrumental in characterizing the transition state of this crucial step.
The transition state (TS) is a high-energy, transient species that represents the peak of the energy barrier between reactants and products. For the N-alkylation of 4-bromo-1H-pyrazole, two potential transition states can be envisioned, corresponding to the alkylation at the N1 and N2 positions of the pyrazole ring. DFT calculations can precisely map the geometry of these transition states.
Key geometric parameters that are typically analyzed in the transition state include:
The forming N-C bond distance: This is the distance between the nitrogen atom of the pyrazole and the benzylic carbon of the methyl 3-(bromomethyl)benzoate. In the transition state, this bond is partially formed.
The breaking C-Br bond distance: This is the distance between the benzylic carbon and the leaving bromine atom. This bond is partially broken in the transition state.
The bond angles around the central carbon atom: The geometry around the benzylic carbon transitions from tetrahedral in the reactant to a more trigonal bipyramidal arrangement in the transition state.
A search for a single imaginary frequency in the vibrational analysis of the calculated structure confirms that it is a true transition state. This imaginary frequency corresponds to the motion along the reaction coordinate, which involves the simultaneous formation of the N-C bond and cleavage of the C-Br bond.
While specific data for the target molecule is not available, a hypothetical transition state geometry based on similar systems is presented in the table below.
Interactive Table: Hypothetical Transition State Geometries for the N-Alkylation of 4-bromo-1H-pyrazole
| Parameter | N1-Alkylation Transition State | N2-Alkylation Transition State |
| Forming N-C bond distance (Å) | ~2.2 - 2.4 | ~2.2 - 2.4 |
| Breaking C-Br bond distance (Å) | ~2.3 - 2.5 | ~2.3 - 2.5 |
| N-C-C bond angle (°) | ~100 - 110 | ~100 - 110 |
| Imaginary Frequency (cm⁻¹) | Negative Value | Negative Value |
Note: The values in this table are illustrative and based on general findings for SN2 reactions of similar compounds. Actual values would require specific DFT calculations for this reaction.
Reaction Pathway Elucidation and Energy Barriers
Computational studies can elucidate the entire reaction pathway, mapping the energy changes as the reactants are converted into products via the transition state. This is often visualized in a reaction coordinate diagram, which plots the potential energy against the reaction progress.
The energy barrier, or activation energy (ΔE‡), is the difference in energy between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. In the case of the N-alkylation of 4-bromo-1H-pyrazole, there will be two competing pathways leading to the N1 and N2 isomers. The regioselectivity of the reaction is determined by the relative heights of the energy barriers for these two pathways. The isomer formed via the transition state with the lower energy barrier will be the major product.
Several factors can influence the energy barriers and thus the regioselectivity:
Steric Hindrance: The bulky bromo substituent at the 4-position and the methyl benzoate group on the alkylating agent can create steric hindrance, potentially favoring alkylation at the less sterically crowded nitrogen atom.
Electronic Effects: The electron-withdrawing nature of the bromo group can influence the nucleophilicity of the two nitrogen atoms in the pyrazole ring.
Solvent Effects: The choice of solvent can influence the stability of the reactants, transition states, and products, thereby affecting the energy barriers. Computational models can incorporate solvent effects to provide more accurate predictions.
While a specific reaction energy profile for the synthesis of this compound is not available, a representative energy profile for a generic pyrazole N-alkylation is presented below.
Interactive Table: Hypothetical Energy Profile for N-Alkylation of 4-bromo-1H-pyrazole (in kcal/mol)
| Species | N1-Alkylation Pathway | N2-Alkylation Pathway |
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +15 to +25 | +16 to +26 |
| Products | -5 to -15 | -4 to -14 |
| Activation Energy (ΔE‡) | +15 to +25 | +16 to +26 |
Note: These energy values are hypothetical and serve to illustrate the concept. The actual values would depend on the specific computational method and level of theory used.
Derivatization Strategies and Analogue Synthesis Based on Methyl 3 4 Bromo 1h Pyrazol 1 Yl Methyl Benzoate Scaffold
Modifications on the Pyrazole (B372694) Ring
The pyrazole core of the molecule offers significant opportunities for structural diversification. Key modifications can be introduced at the 4-position, which is initially brominated, and by synthesizing analogues with different substituents on the pyrazole nitrogen.
Substitution at the 4-Position (e.g., via Suzuki-Miyaura Coupling)
The bromine atom at the 4-position of the pyrazole ring serves as a convenient synthetic handle for introducing a wide array of substituents through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation, enabling the formation of carbon-carbon bonds under relatively mild conditions. nih.gov This palladium-catalyzed reaction typically involves the coupling of the 4-bromopyrazole derivative with various aryl or heteroaryl boronic acids. nih.govmdpi.com
The general applicability of this method has been demonstrated for various bromopyrazole substrates. nih.gov The reaction tolerates a diverse range of functional groups on both the pyrazole and the boronic acid partner, allowing for the synthesis of a large library of 4-aryl or 4-heteroaryl pyrazole analogues. rsc.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and scope. nih.gov For instance, catalysts like Pd(PPh₃)₄ and precatalysts derived from ligands such as XPhos and SPhos have proven effective for coupling on nitrogen-rich heterocycles. nih.govmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromopyrazoles
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, XPhos Pd G2, or other Pd(0)/Pd(II) sources | mdpi.comrsc.org |
| Ligand | Phosphine-based ligands (e.g., XPhos, SPhos) | nih.gov |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govnih.gov |
| Solvent | Dioxane/Water, DMF, Toluene | nih.govnih.gov |
| Temperature | 70-110 °C | nih.govmdpi.com |
N-Substitution Variants on the Pyrazole Nitrogen
The pyrazole ring contains two nitrogen atoms. In the parent compound, the N1 position is substituted with the 3-(methoxycarbonyl)benzyl group. While direct substitution on the already-substituted N1 or the less nucleophilic N2 atom is not a typical derivatization strategy, a wide range of analogues can be synthesized by varying the N1-substituent from the outset. Pyrazoles are a class of azoles found in many biologically active compounds and are considered privileged scaffolds in medicinal chemistry. nih.gov
The synthesis of N-substituted pyrazoles can be achieved through several established methods. nih.gov A common approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. pharmaguideline.comresearchgate.net To generate analogues of the title compound, one could start with 4-bromopyrazole and alkylate the N1 position using various substituted benzyl (B1604629) halides, or employ alternative synthetic routes that build the pyrazole ring with the desired N1-substituent already in place. pharmaguideline.com This strategy allows for the introduction of a vast diversity of groups at the N1 position, significantly altering the steric and electronic properties of the resulting molecules.
Alterations to the Benzoate (B1203000) Ester Moiety
The benzoate portion of the molecule provides another key site for modification, both at the ester functional group and on the aromatic ring itself.
Ester Hydrolysis and Amidation for Carboxylic Acid/Amide Analogues
The methyl ester of the benzoate moiety can be readily converted into other functional groups, most commonly a carboxylic acid or various amides.
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions (saponification). quora.com Aqueous hydrolysis, often accelerated by heating, yields the benzoic acid derivative and methanol. oieau.frrsc.org Studies on substituted methyl benzoates have shown that this transformation is robust, though reaction rates can be influenced by the presence of other substituents on the aromatic ring. oieau.fr High-temperature water can also promote the hydrolysis, offering a "green" chemistry approach. psu.edu
Amidation: The methyl ester can be converted directly to an amide by reacting it with a primary or secondary amine. This reaction, known as amidation, can be facilitated by catalysts. Niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net This method provides access to a wide range of N-substituted benzamide (B126) analogues.
Aromatic Ring Substitutions on the Benzoate Phenyl Ring
The phenyl ring of the benzoate moiety can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ester group at position 1 and the pyrazol-1-ylmethyl group at position 3—will govern the position of any new substituent.
The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. echemi.com The benzyl group (-CH₂-pyrazole) is an electron-donating group and an ortho-, para-director. Therefore, an incoming electrophile will be directed to positions ortho and para to the benzyl group (positions 2, 4, and 6) and meta to the ester group (position 5). The interplay of these directing effects will determine the final regiochemical outcome.
A classic example of such a reaction is nitration. The nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid typically yields methyl 3-nitrobenzoate, demonstrating the strong meta-directing effect of the ester group. scribd.comaiinmr.com For the title compound, nitration would likely lead to substitution at the 5-position, which is meta to the ester and ortho to the activating benzyl group.
Table 2: Directing Effects of Substituents on the Benzoate Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOCH₃ (Ester) | 1 | Electron-withdrawing, Deactivating | Meta (to position 5) |
| -CH₂-Pyrazole (Benzyl) | 3 | Electron-donating, Activating | Ortho, Para (to positions 2, 4, 6) |
Variations in the Benzylic Linker Region
Strategies for varying the benzylic linker include:
Homologation: The linker can be extended by one or more methylene (B1212753) units to create ethylene (B1197577) (-CH₂CH₂-) or longer alkyl chains, altering the distance and flexibility between the two aromatic rings.
Substitution: Introducing substituents on the benzylic carbon, for example, creating a chiral center with a methyl group (-CH(CH₃)-), can introduce steric constraints and influence the molecule's three-dimensional shape. nih.gov
Replacement: The methylene group can be replaced entirely with other functional groups, such as an amide (-C(O)NH-), an ether (-O-), or other bioisosteres to change polarity, stability, and hydrogen bonding capabilities. nih.gov
These modifications are integral to linker-based optimization strategies, which aim to fine-tune the spatial orientation of key pharmacophoric elements. researchgate.netcreativebiomart.net
Homologation and Heteroatom Insertion in the Methylene Bridge
Modification of the methylene bridge connecting the pyrazole and benzoate rings offers a direct route to generating structural analogues with altered spatial and electronic properties. Homologation, the extension of the carbon chain, and the insertion of heteroatoms are key strategies in this endeavor.
Homologation:
The introduction of additional methylene units into the linker can be achieved through various synthetic routes. For instance, homologation can be approached by utilizing a multi-step sequence starting with the reduction of the benzoate's ester functionality to a primary alcohol, followed by conversion to a leaving group (e.g., a halide), and subsequent nucleophilic substitution with a cyanide anion. The resulting nitrile can then be hydrolyzed and esterified to yield a homologated acid and ester, respectively. An alternative approach involves the use of Wittig-type reactions or other olefination methods on an aldehyde precursor, followed by reduction of the resulting double bond.
A hypothetical homologation of the methylene bridge to an ethylene bridge in analogues of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate could be explored to investigate the impact of increased linker length and flexibility on the molecule's properties.
Heteroatom Insertion:
The insertion of heteroatoms such as oxygen, nitrogen, or sulfur into the methylene linker can profoundly influence the molecule's polarity, hydrogen bonding capacity, and conformational preferences. nih.gov For example, an ether linkage can be formed by reacting the sodium salt of 4-bromopyrazole with methyl 3-(bromomethyl)benzoate. Similarly, an amine or thioether linkage can be introduced using appropriate starting materials, such as 3-(aminomethyl)benzoic acid or 3-(mercaptomethyl)benzoic acid derivatives.
Recent advances in skeletal editing of heterocyclic compounds have demonstrated methods for single-atom insertion. For instance, zinc carbenoids have been used for methylene insertion into nitrogen-heteroatom single bonds in 1,2-azoles, leading to ring expansion. nih.govresearchgate.net While this specific methodology focuses on ring expansion, the underlying principle of using carbenoids could conceptually be adapted for insertion into the N-CH₂ bond of the linker in the target scaffold. Such a reaction would transform the methylene bridge into an ethylene bridge, effectively achieving homologation.
The strategic insertion of heteroatoms can be used to generate analogues with significantly different physicochemical properties, as illustrated in the table below.
| Linker Modification | Resulting Linker | Potential Synthetic Precursors |
|---|---|---|
| Oxygen Insertion | -O-CH₂- | 4-Bromo-1H-pyrazole and Methyl 3-(hydroxymethyl)benzoate |
| Nitrogen Insertion (Secondary Amine) | -NH-CH₂- | 4-Bromo-1H-pyrazole and Methyl 3-(aminomethyl)benzoate |
| Sulfur Insertion | -S-CH₂- | 4-Bromo-1H-pyrazole and Methyl 3-(mercaptomethyl)benzoate |
Introduction of Chirality in the Linker
The introduction of a stereocenter into the linker region of this compound can lead to the development of chiral analogues. The synthesis of chiral pyrazoles where a stereogenic center is directly attached to a nitrogen atom has been an area of active research. uniovi.es Such chirality can be introduced through several synthetic strategies.
One common method involves the alkylation of the N-H pyrazole with a chiral electrophile. uniovi.es For example, reacting 4-bromo-1H-pyrazole with a chiral epoxide derived from 3-vinylbenzoic acid could introduce a chiral β-hydroxy group in the linker. Another approach is the use of chiral starting materials, such as chiral amines or alcohols, in the construction of the linker. uniovi.esosi.lv
Furthermore, asymmetric synthesis methodologies can be employed. For instance, an asymmetric reduction of a ketone precursor or an asymmetric alkylation could establish the desired stereocenter. A hypothetical synthetic route could involve the preparation of a ketone analogue, methyl 3-(1-oxo-2-(4-bromo-1H-pyrazol-1-yl)ethyl)benzoate, followed by asymmetric reduction using a chiral reducing agent like a CBS catalyst to yield a chiral secondary alcohol.
Cascade reactions have also been successfully applied for the synthesis of structurally diverse chiral pyrazoles. uniovi.es One such strategy involves the reaction between terminal alkynes and α-chiral tosylhydrazones, proceeding through a 1,3-dipolar cycloaddition and a stereoretentive acs.orgbeilstein-journals.org-sigmatropic rearrangement. uniovi.es This methodology could be adapted to construct a chiral linker attached to the pyrazole nitrogen.
| Strategy | Description | Example Precursors |
|---|---|---|
| Use of Chiral Building Blocks | Alkylation of 4-bromo-1H-pyrazole with a chiral electrophile. | (R)- or (S)-methyl 3-(oxiran-2-yl)benzoate |
| Asymmetric Synthesis | Asymmetric reduction of a prochiral ketone. | Methyl 3-(1-oxo-2-(4-bromo-1H-pyrazol-1-yl)ethyl)benzoate and a chiral reducing agent. |
| Organocatalytic Reactions | Organocatalytic aza-Michael additions to introduce a chiral amine in the linker. uniovi.es | An α,β-unsaturated ester and a chiral amine catalyst. |
Multicomponent Approaches for Complex Derivative Libraries
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all reactants, are a powerful tool for generating libraries of structurally diverse molecules. mdpi.com The pyrazole scaffold is well-suited for inclusion in MCRs, allowing for the rapid assembly of complex derivatives. nih.govrsc.org
For the this compound scaffold, MCRs could be designed to modify either the pyrazole ring or the benzoate portion, or to construct entirely new heterocyclic systems appended to the core structure. For example, the bromine atom on the pyrazole ring could be a handle for cross-coupling reactions within a multicomponent sequence.
Several types of MCRs are applicable to pyrazole derivatives. For instance, a one-pot, multicomponent approach has been reported for the synthesis of coumarin-functionalized pyrazole derivatives. rsc.org Another example is the synthesis of pyrazole-linked thiazoles through a one-pot C-C, C-N, and C-S bond-forming process from the reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878). acs.org
Adapting these strategies to the target scaffold, one could envision a multicomponent reaction where a derivative of this compound, functionalized with an appropriate reactive group, is combined with two or more other reactants to generate a library of complex molecules. For example, if the methyl ester is converted to an aldehyde, it could participate in a four-component reaction with a β-ketoester, malononitrile, and hydrazine hydrate (B1144303) to form a fused dihydropyrano[2,3-c]pyrazole system. rsc.org
The table below outlines a conceptual multicomponent reaction based on established methodologies for pyrazole synthesis.
| MCR Type | Components | Potential Product Class |
|---|---|---|
| Four-Component Reaction | Aldehyde derivative of the scaffold, malononitrile, β-ketoester, hydrazine hydrate. rsc.org | Fused pyrano[2,3-c]pyrazole derivatives. |
| Three-Component Reaction | Aldehyde derivative of the scaffold, β-ketoester, hydrazine. beilstein-journals.org | Persubstituted pyrazole derivatives. beilstein-journals.org |
| Three-Component Reaction | Aryl glyoxal, aryl thioamide, and a pyrazolone derivative of the scaffold. acs.org | Thiazole-linked pyrazole derivatives. acs.org |
The application of such multicomponent strategies would enable the efficient exploration of the chemical space around the this compound core, facilitating the generation of large and diverse libraries of novel compounds.
Future Research Trajectories for Pyrazole Benzoate Chemical Systems
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of pyrazole-benzoate derivatives will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. nih.govbenthamdirect.comresearchgate.net Conventional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step processes that can be inefficient. benthamdirect.com To address these challenges, research is moving towards methodologies that are not only high-yielding but also atom-economical and environmentally benign. nih.govresearchgate.net
Key areas of development include:
One-Pot and Multicomponent Reactions (MCRs): These approaches are highly sought after as they allow for the synthesis of complex molecules in a single step from simple precursors, reducing waste and saving time and resources. rsc.orgorganic-chemistry.orgmdpi.com The development of novel one-pot syntheses for pyrazole-benzoate systems will be a significant focus. rsc.org
Green Solvents and Catalysts: The use of water, ionic liquids, and other environmentally friendly solvents is a growing trend in organic synthesis. researchgate.netthieme-connect.com Research into recyclable catalysts, such as magnetic nanoparticles and biocatalysts, is also gaining traction as a way to improve the sustainability of pyrazole (B372694) synthesis. researchgate.netmdpi.comacs.org
Alternative Energy Sources: Microwave and ultrasonic-assisted synthesis have emerged as powerful tools for accelerating reaction rates and improving yields in a more energy-efficient manner compared to conventional heating. benthamdirect.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, multiple steps, and hazardous solvents | Greener alternatives, process optimization |
| One-Pot/Multicomponent Reactions | High efficiency, reduced waste, operational simplicity rsc.orgorganic-chemistry.org | Can be challenging to optimize for complex structures | Development of new MCRs for diverse pyrazole-benzoates |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency benthamdirect.comresearchgate.net | Requires specialized equipment, potential for localized overheating | Broader application to pyrazole-benzoate synthesis |
| Green Catalysis (e.g., biocatalysts, nanocatalysts) | High selectivity, mild reaction conditions, catalyst recyclability researchgate.netacs.org | Catalyst deactivation, separation challenges | Design of robust and highly active catalysts |
Advanced Computational Modeling for Predictable Material Design
Computational chemistry is set to play a pivotal role in accelerating the discovery and design of novel pyrazole-benzoate-based materials with tailored properties. nih.gov In silico methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies offer powerful tools for predicting the behavior of molecules before they are synthesized in the lab. nih.govekb.eg
Future computational research in this area will likely focus on:
Predicting Physicochemical Properties: DFT calculations can be employed to predict electronic properties, such as HOMO-LUMO gaps, which are crucial for designing materials for electronic and optical applications. ekb.eg
Structure-Based Drug Design: Molecular docking and MD simulations can be used to predict the binding affinity and mode of interaction of pyrazole-benzoate derivatives with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov
Virtual Screening: Large libraries of virtual pyrazole-benzoate compounds can be screened computationally to identify promising candidates for specific applications, significantly streamlining the discovery process. nih.gov
Table 2: Applications of Computational Modeling in Pyrazole-Benzoate Research
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Medicinal Chemistry | Electronic structure, reactivity, spectroscopic properties ekb.eg |
| Molecular Dynamics (MD) Simulations | Drug Discovery, Materials Science | Conformational stability, binding free energy, dynamic behavior nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery, Toxicology | Biological activity, toxicity based on molecular descriptors nih.gov |
| Molecular Docking | Drug Discovery | Binding modes, affinity with biological targets nih.govrsc.org |
Exploration of Chemical Reactivity and Catalytic Transformations
A deeper understanding of the chemical reactivity of the methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate scaffold will open up new avenues for its functionalization and application. The presence of multiple reactive sites—the bromo-substituted pyrazole ring and the methyl benzoate (B1203000) group—offers a rich platform for chemical modification.
Future research will likely explore:
Cross-Coupling Reactions: The bromine atom on the pyrazole ring is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to modulate the compound's properties. researchgate.net
Functionalization of the Benzoate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further diversifying the molecular scaffold.
Pyrazole-Based Ligands in Catalysis: Pyrazole derivatives are known to act as effective ligands for transition metals, forming complexes with catalytic activity in various organic transformations. researchgate.netnih.govrsc.org The pyrazole-benzoate system could be explored for the development of novel catalysts for applications in fine chemical synthesis. nih.govrsc.org The coordination chemistry of pyrazole-based ligands is a rich area of study, with applications in homogeneous catalysis and materials chemistry. nih.gov
Design of Next-Generation Molecular Scaffolds for Chemical Sciences
The unique structural features of the pyrazole-benzoate framework make it a promising scaffold for the development of next-generation molecules in various fields of chemical science. Pyrazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. mdpi.com
Future design efforts are expected to target:
Medicinal Chemistry: By modifying the substituents on both the pyrazole and benzoate rings, new libraries of compounds can be generated and screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov
Materials Science: The rigid, aromatic nature of the pyrazole-benzoate core suggests its potential use in the construction of novel organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and sensors.
Supramolecular Chemistry: The ability of the pyrazole ring to participate in hydrogen bonding and metal coordination makes it an attractive building block for the design of complex supramolecular architectures with interesting properties and functions. nih.gov
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate with high purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use palladium-based catalysts for cross-coupling reactions involving brominated pyrazoles .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the compound >98% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm the presence of the bromopyrazole moiety and ester group .
- X-ray diffraction : Resolve crystal structures to verify bond angles and spatial arrangement, as demonstrated for related pyrazole derivatives .
- Mass spectrometry : Confirm molecular weight (MW: ~310.15 g/mol) via high-resolution MS .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases or cyclooxygenases using fluorometric or colorimetric substrates .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory results in biological activity assays be resolved?
- Methodological Answer : Address variability through:
- Dose-response curves : Establish EC/IC values across multiple concentrations .
- Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Mechanistic studies : Perform molecular docking to predict binding affinities with target proteins (e.g., COX-2) .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer : Scale-up considerations include:
- Flow chemistry : Continuous reactors reduce side reactions and enhance reproducibility .
- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for safer processing .
- In-line analytics : Use HPLC-MS to monitor reaction progress in real time .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group on pyrazole enables:
- Suzuki-Miyaura coupling : React with aryl boronic acids to form biaryl structures .
- Buchwald-Hartwig amination : Introduce amine functionalities using palladium catalysts .
- Mechanistic insight : Bromine acts as a leaving group, with reaction rates dependent on electronic effects (Hammett parameters) .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer : Use in silico tools:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
